2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide
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Overview
Description
The compound “2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C16H17N5O2S . It has an average mass of 343.404 Da and a monoisotopic mass of 343.110291 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been described . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications
Crystal Structure Analysis
Studies involving similar compounds have often focused on understanding their crystal structures to inform drug design and synthesis. For instance, research on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into the molecular conformations that could be significant for designing compounds with desired biological activities (Subasri et al., 2016). These studies explore how the pyrimidine ring's orientation relative to other functional groups affects the compound's potential interactions with biological targets.
Antimicrobial Activity
Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyrimidine-triazole derivatives highlights the potential of these compounds to serve as the basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). These compounds were synthesized from a multistep process starting from specific pyrimidine moieties and tested against various bacterial and fungal strains, indicating the versatility of pyrimidine derivatives in drug development.
Synthesis and Biological Evaluation
The versatility of pyrimidine derivatives in medicinal chemistry is further illustrated by the synthesis of novel compounds with varied biological activities. Research on synthesizing and evaluating the biological activities of compounds incorporating the antipyrine moiety, where pyrimidine derivatives play a crucial role, demonstrates this versatility. These studies have led to the discovery of compounds with potential antimicrobial properties (Bondock et al., 2008). The systematic modification of the pyrimidine core and associated functional groups has been a key strategy in developing compounds with desired biological activities.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various targets, such as the nuclear receptor ror-alpha . This receptor plays a crucial role in several biological processes, including immune response, metabolism, and cellular differentiation .
Mode of Action
It is suggested that the compound might interact with its target in a way that it can easily penetrate the bacterial cell and have suitable binding interactions . This interaction could lead to changes in the target’s function, potentially disrupting its normal activity.
Biochemical Pathways
Based on the potential target, it could be involved in pathways related to immune response and metabolism . The downstream effects of these pathway disruptions could lead to changes in cellular function and potentially contribute to the compound’s overall effect.
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have exhibited substantial antiviral activity , suggesting that this compound may also have potential antiviral effects.
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-7-8(2)20-12-10(7)11(14)16-13(17-12)21-6-9(19)15-4-3-5-18/h18H,3-6H2,1-2H3,(H,15,19)(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJAPBDFFOSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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